2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol
Overview
Description
“2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol” is a chemical compound with the CAS Number: 1219981-14-2 . It has a molecular weight of 242.71 . The IUPAC name for this compound is 2-[4-(6-chloro-2-pyrazinyl)-1-piperazinyl]ethanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15ClN4O/c11-9-7-12-8-10(13-9)15-3-1-14(2-4-15)5-6-16/h7-8,16H,1-6H2 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of “2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol” is 242.71 . The InChI code provides information about its molecular structure .Scientific Research Applications
Synthesis and Chemical Properties
Improved Synthesis Methods : Barnett et al. (2004) demonstrated an improved synthesis method for a related compound, LY335979 trihydrochloride, which is a precursor to 2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol. Their research focused on the stereochemistry of nucleophilic displacements on specific substrates, leading to more efficient synthesis routes (Barnett, Huff, Kobierski, Letourneau, & Wilson, 2004).
Synthesis and Characterization : A study by Wang Jin-peng (2013) involved the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, a compound structurally similar to the one . The research optimized technological parameters such as raw material ratio, reaction time, and temperature (Wang Jin-peng, 2013).
Biological and Pharmacological Activities
Central Serotoninmimetic Activity : Lumma et al. (1978) synthesized a series of 2-(1-piperazinyl)pyrazines, including 6-chloro-2(1-piperazinyl)pyrazine, which is closely related to the chemical . They found that it exhibited potent central serotoninmimetic activity with minimal peripheral action (Lumma, Hartman, Saari, Engelhardt, Hirschmann, Clineschmidt, Torchiana, & Stone, 1978).
Serotonin Receptor Agonist Activity : Fuller et al. (1978) researched 1-(m-Trifluoromethylphenyl)-piperazine, a compound structurally related to 2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol. They discovered its ability to act as a serotonin receptor agonist in the brain, influencing serotonin turnover (Fuller, Snoddy, Mason, & Molloy, 1978).
Chemical Interaction Studies
- Calorimetric Studies : Lazarin & Airoldi (2006) conducted calorimetric studies on the interaction of various heterocyclic amines, including piperazine, with layered crystalline hydrated barium phenylphosphonate. This research provides insight into the intercalation energetics of compounds like 2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol (Lazarin & Airoldi, 2006).
Miscellaneous Applications
- Photochemical Applications : Nagy et al. (1988) explored the photochemistry of N-heterocycles, including derivatives of piperazine, a component of the chemical . Their research provides insights into potential photochemical applications of related compounds (Nagy, Nyitrai, Kolonits, Lempert, Gergely, Párkányi, & Kălmăn, 1988).
Safety and Hazards
properties
IUPAC Name |
2-[4-(6-chloropyrazin-2-yl)piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O/c11-9-7-12-8-10(13-9)15-3-1-14(2-4-15)5-6-16/h7-8,16H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZFRYAPZNMKFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101256332 | |
Record name | 4-(6-Chloro-2-pyrazinyl)-1-piperazineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101256332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol | |
CAS RN |
1219981-14-2 | |
Record name | 4-(6-Chloro-2-pyrazinyl)-1-piperazineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219981-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(6-Chloro-2-pyrazinyl)-1-piperazineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101256332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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